

Application Notes: Sample Preparation for Folate Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(Rac)-Folic acid-13C5,15N	
Cat. No.:	B12056928	Get Quote

Introduction

Folate, a crucial B vitamin, plays a vital role in numerous metabolic pathways, including DNA synthesis and repair. The accurate quantification of folate concentrations in human plasma is essential for assessing nutritional status and investigating its association with various health conditions. However, the analysis of folates is challenging due to their low endogenous concentrations and the inherent instability of their reduced forms, which are susceptible to oxidation.[1][2]

This document provides a detailed guide for the preparation of human plasma samples for folate analysis, primarily focusing on methods compatible with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It covers critical pre-analytical considerations, detailed experimental protocols for common extraction techniques, and data on folate stability to ensure reliable and reproducible results.

Pre-analytical Considerations: Sample Collection and Handling

Proper sample collection and handling are paramount to minimize the degradation of labile folate species.[1]

• Blood Collection: Collect whole blood samples observing routine precautions for venipuncture. Serum separator tubes (SST) are recommended. Studies have shown that

folate in serum from SST is stable for up to five days when stored at 2-8°C.[3] Anticoagulants like EDTA and lithium-heparin are generally discouraged for plasma folate analysis due to observed instability, with EDTA plasma showing a rapid decline in folate levels and heparin plasma showing artificially elevated and increasing concentrations over time.[3]

- Sample Processing: Separate serum or plasma from cells as soon as possible after collection.[4] If not processed immediately, whole blood specimens can be stored at 2-8°C for a short period, but prompt centrifugation is ideal.
- Light Protection: Folate is sensitive to light. All sample handling steps should be performed under conditions that minimize light exposure, such as using amber tubes or working under yellow fluorescent lighting.[5]
- Stabilizers: The addition of an antioxidant stabilizer is critical. L-ascorbic acid (AA) is
 commonly added to serum or plasma immediately after separation at a concentration of 5 g/L
 to prevent the oxidation of unstable folate forms, particularly tetrahydrofolate.[2][6] The
 recovery of tetrahydrofolate is significantly improved in serum containing ascorbic acid
 compared to non-stabilized serum.[2]
- Storage: For long-term storage, samples must be kept frozen.
 - -20°C: This temperature is not suitable for storing folate samples. A significant and rapid decrease in folate concentration occurs, with levels dropping to about 60% of the initial value.[7][8]
 - -70°C / -80°C: These temperatures are ideal for long-term storage. Folate is stable for at least one year at -70°C and up to 13 years at -80°C with minimal degradation.[7][9]

Experimental Protocols

Two primary methods for extracting foliates from plasma are protein precipitation and solidphase extraction. The choice of method depends on the required sample cleanliness, throughput, and available resources.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid, simple, and cost-effective method widely used for preparing plasma samples for LC-MS/MS analysis.[10][11] Acetonitrile is a commonly used solvent for this purpose.[1][10]

Materials:

- Human plasma/serum sample (stabilized with ascorbic acid)
- Ice-cold acetonitrile (ACN)
- Internal Standard (IS) solution (e.g., ¹³C₅-labeled folates in a suitable solvent)
- Vortex mixer
- Refrigerated centrifuge (capable of 14,000 rpm)
- Nitrogen evaporator
- Reconstitution solution (mobile phase or a compatible solvent)

Procedure:

- Thaw frozen plasma/serum samples on ice.
- To a 1.5 mL microcentrifuge tube, add 500 μL of the plasma sample.
- Spike the sample with the appropriate volume of internal standard solution and vortex briefly.
- Add 1.5 mL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio).[10]
- Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[4]
 [10]
- Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
 [10]
- Carefully transfer the supernatant (~800 μL) to a new tube.[10]

- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[10]
- Reconstitute the dried extract in 200 μ L of the reconstitution solution. Vortex for 3 minutes to ensure the residue is fully dissolved.[10]
- Centrifuge the reconstituted solution (e.g., at 17,000 g for 10 min) and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough sample cleanup by removing interfering substances like phospholipids, which can cause matrix effects in LC-MS/MS analysis. This protocol describes a general procedure using a 96-well SPE plate.[5][12]

Materials:

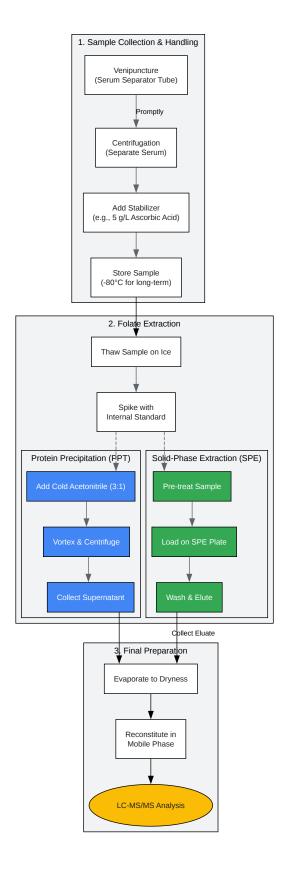
- Human plasma/serum sample (stabilized with ascorbic acid)
- Internal Standard (IS) solution
- SPE Sample Buffer (e.g., 10 g/L Ammonium Formate with 1-5 g/L Ascorbic Acid, pH 3.2)[5]
 [12]
- SPE Wash Buffer (e.g., 0.5 g/L Ammonium Formate with 0.05 g/L Ascorbic Acid, pH 3.4)[5]
- SPE Elution Buffer (e.g., 40% Acetonitrile, 10% Methanol, 1% Acetic Acid, 1 g/L Ascorbic Acid)[5]
- SPE Plate (e.g., Phenyl sorbent, 10-50 mg)[12]
- 96-well plate vacuum or positive pressure manifold
- Nitrogen evaporator

Procedure:

Sample Pre-treatment:

- \circ To 200 μ L of serum/plasma in a microcentrifuge tube, add 20 μ L of the internal standard mixture.[5]
- Add 400 μL of SPE Sample Buffer and 200 μL of water. Vortex for 1 minute.[5]
- Centrifuge for 10 minutes at 13,000 rpm. The supernatant will be loaded onto the SPE plate.[5]
- SPE Plate Conditioning:
 - Condition the wells of the SPE plate sequentially with 2 mL of acetonitrile, 2 mL of methanol, and 2 mL of SPE Sample Buffer. Do not allow the wells to go dry.[5]
- Sample Loading:
 - Load the supernatant from the pre-treatment step onto the conditioned SPE plate.
 - Allow the sample to pass through the sorbent under gravity or gentle vacuum.[5]
- · Washing:
 - Wash the SPE plate with 3 mL of the SPE Wash Buffer to remove interfering compounds.
 [5]
- Elution:
 - Elute the folates from the sorbent using the SPE Elution Buffer under positive pressure or vacuum.[5]
- · Dry-down and Reconstitution:
 - Dry the eluate under a stream of nitrogen at room temperature.
 - Reconstitute the extract in a suitable volume (e.g., 200 μL) of an appropriate solvent (e.g.,
 9:1 water and methanol).[5]
 - Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation


The following table summarizes key quantitative data regarding folate stability and method performance.

Parameter	Condition	Result	Reference
Method Recovery	Acetonitrile Protein Precipitation	>97% for folic acid, tetrahydrofolate, 5- methyltetrahydrofolate , and 5- formyltetrahydrofolate	[1]
Storage Stability	Serum at -20°C	Unstable; rapid decrease to ~60% of original value	[7][8]
Serum at -70°C	Stable for at least 1 year	[7]	
Serum at -80°C	Stable for at least 13 years	[9]	
Serum (SST) at 2-8°C	Stable for 5 days (99% of initial value)	[3]	
Unspun Serum (SST) at RT	Stable for 24 hours (100% of initial value)	[3]	
Anticoagulant Effect	EDTA Plasma	Unsuitable; rapid decline (35% lower than serum at 24h)	[3]
Li-Heparin Plasma	Discouraged; values were higher and increased over time	[3]	

Visual Workflow

The following diagram illustrates the general workflow for preparing human plasma samples for folate analysis.

Click to download full resolution via product page

Caption: Workflow for human plasma folate sample preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Determination of folates in human plasma using hydrophilic interaction chromatographytandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bevital.no [bevital.no]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term (in)stability of folate and vitamin B12 in human serum PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Rapid High-Performance Liquid Chromatography— Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- To cite this document: BenchChem. [Application Notes: Sample Preparation for Folate Analysis in Human Plasma]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b12056928#sample-preparation-for-folate-analysis-in-human-plasma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com